2-Fluoro-6-(methoxymethyl)phenylboronic Acid Pinacol Ester
Description
2-Fluoro-6-(methoxymethyl)phenylboronic Acid Pinacol Ester is a specialized organoboron compound that has gained attention in organic synthesis, particularly in cross-coupling reactions. This compound features a fluorine atom and a methoxymethyl group on the phenyl ring, which can influence its reactivity and applications.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized by reacting 2-fluoro-6-(methoxymethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent such as molecular sieves or a Dean-Stark apparatus.
Grignard Reaction: Another method involves the reaction of 2-fluoro-6-(methoxymethyl)phenylmagnesium bromide with triisopropyl borate followed by esterification with pinacol.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the boronic ester formation.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Protodeboronation: It can undergo protodeboronation under certain conditions, leading to the formation of the corresponding phenyl boronic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, such as Pd(PPh3)4, and bases like sodium carbonate or potassium phosphate are typically used.
Protodeboronation: Radical initiators and transition metal catalysts can facilitate this reaction.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds are the primary products.
Protodeboronation: Phenyl boronic acid derivatives are formed.
Properties
Molecular Formula |
C14H20BFO3 |
|---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
2-[2-fluoro-6-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BFO3/c1-13(2)14(3,4)19-15(18-13)12-10(9-17-5)7-6-8-11(12)16/h6-8H,9H2,1-5H3 |
InChI Key |
MFMGCSZDVUEABK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=C2F)COC |
Origin of Product |
United States |
Scientific Research Applications
2-Fluoro-6-(methoxymethyl)phenylboronic Acid Pinacol Ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and probes for biological studies.
Medicine: Its derivatives are explored for potential therapeutic applications, including drug discovery.
Industry: It is employed in the manufacturing of materials and chemicals with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its participation in cross-coupling reactions. The mechanism involves the formation of a palladium complex, followed by oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved are typically related to the formation of carbon-carbon bonds and the functionalization of aromatic compounds.
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Lacks the fluorine and methoxymethyl groups.
2-Fluoro-6-(hydroxymethyl)phenylboronic Acid Pinacol Ester: Similar structure but with a hydroxymethyl group instead of methoxymethyl.
Uniqueness: 2-Fluoro-6-(methoxymethyl)phenylboronic Acid Pinacol Ester is unique due to the presence of both fluorine and methoxymethyl groups, which can influence its reactivity and stability compared to similar compounds.
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